
N-(2,3-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research in recent years. DMPT is a derivative of thiophene and pyrrole, and its chemical structure has been found to possess several properties that make it a promising molecule for various applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : Research has focused on developing synthesis techniques for pyrrole derivatives, demonstrating methods for chain heterocyclization and incorporating various substituents to explore chemical reactivity and potential applications in medicinal chemistry (Vovk et al., 2010).
Structural Analysis : Studies have also involved the synthesis and structural characterization of new compounds, with detailed analysis through techniques like X-ray diffraction, NMR, and IR spectroscopy to understand their molecular configurations (Prabhuswamy et al., 2016).
Pharmacological Potential
Antimicrobial Activities : Some derivatives have been synthesized and evaluated for their antibacterial properties against common pathogens, showcasing the potential of these compounds in addressing microbial resistance (Habila J.d et al., 2015).
Catalytic Applications : Compounds incorporating the pyrrole moiety have been used in catalysis, demonstrating the versatility of these derivatives in synthetic chemistry and potential industrial applications (Paul et al., 2014).
Material Science and Sensor Technology
- Responsive Materials : Aryl-substituted pyrrole derivatives have been explored for their unique emission properties, leading to the development of solid thermo-responsive materials for temperature sensing in specific ranges (Tianyu Han et al., 2013).
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-6-5-7-14(13(12)2)18-17(20)16-15(8-11-21-16)19-9-3-4-10-19/h3-11H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGVYVFWJQJLIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=CS2)N3C=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


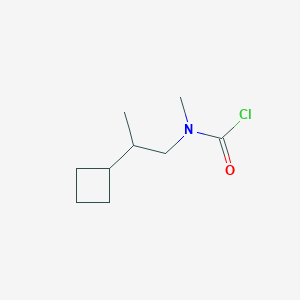
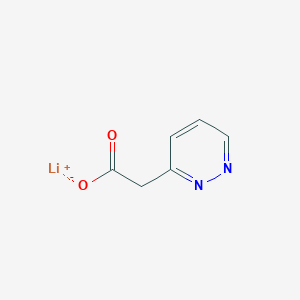

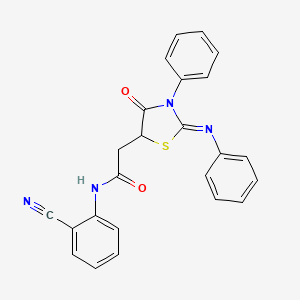

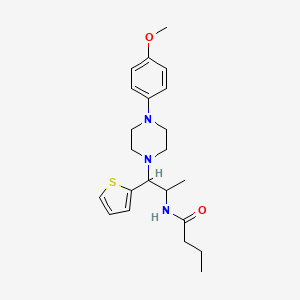
![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2813857.png)
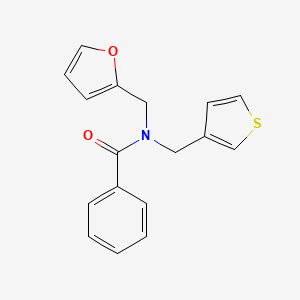
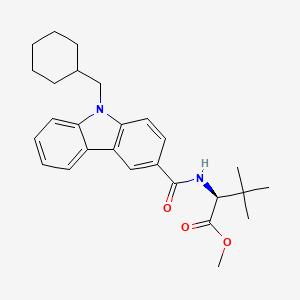
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2813864.png)


![rac-(5S,8aS)-5-Benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carbonitrile](/img/structure/B2813869.png)